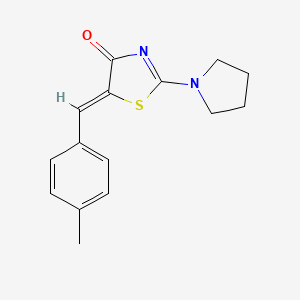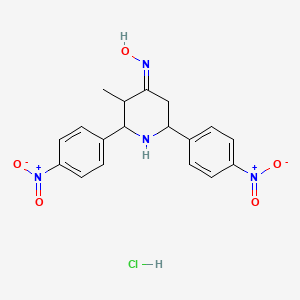![molecular formula C18H18N6S B5545035 N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their significant pharmacological properties, including anti-inflammatory, anticancer, and receptor antagonist activities. The chemical structure of these compounds, characterized by the fusion of pyrazole and pyrimidine rings, allows for a variety of modifications, leading to diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclization of intermediate compounds such as hydrazines, acetylenes, and nitriles. A common approach is the cyclization of 5-amino-1H-pyrazole-4-carbonitriles with formamide, leading to the formation of pyrazolo[1,5-a]pyrimidin-7-amines. Advanced synthetic techniques include microwave-assisted processes and regioselective synthesis, enabling the efficient and selective production of these compounds (Kumar et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is defined by the presence of pyrazole and pyrimidine rings, which can be further substituted with various functional groups. Crystallographic studies reveal that these compounds often crystallize in specific space groups, with molecules forming inversion dimers through hydrogen bonding, demonstrating the importance of molecular interactions in defining the crystalline state (Repich et al., 2017).
科学的研究の応用
Synthesis and Structural Analysis
- The compound is part of a broader class of pyrazolopyrimidines synthesized for various biological applications. These compounds, including the specific chemical , undergo synthesis through reactions involving aminopyrazoles and formamide or other reactants, leading to diverse derivatives with significant antibacterial activities (Rahmouni et al., 2014). The structural characterization of these compounds is thoroughly achieved through techniques like NMR, IR, and HRMS, providing insights into their chemical properties and potential for further functionalization.
Biological Activities
- Pyrazolopyrimidine derivatives, including variants structurally related to the specified compound, have been evaluated for their antimicrobial and antitumor activities. These compounds have shown promising results against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents. For instance, enaminones used as building blocks for synthesizing substituted pyrazoles have demonstrated significant antitumor and antimicrobial activities, highlighting the versatility of pyrazolopyrimidine derivatives in medicinal chemistry (Riyadh, 2011).
Pharmacological Potential
- Further research into pyrazolopyrimidines has identified them as potent and selective inhibitors of enzymes like phosphodiesterase 1 (PDE1), which are considered for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. This demonstrates the compound's relevance in drug discovery, particularly for disorders of the central nervous system (Li et al., 2016).
Antimicrobial and Antioxidant Properties
- Some pyrazolopyrimidine derivatives have been specifically synthesized and tested for their antimicrobial efficacy, showing significant activity against various microbial strains. This suggests the potential use of these compounds in developing new antimicrobial agents, possibly including the chemical structure (El‐Wahab et al., 2015). Additionally, certain derivatives have been evaluated for their antioxidant activities, indicating their potential in combating oxidative stress (Kotaiah et al., 2012).
特性
IUPAC Name |
N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6S/c1-23-14(12-20-18(23)25-2)11-19-17-10-15(13-6-4-3-5-7-13)22-16-8-9-21-24(16)17/h3-10,12,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEPCKCRRDKXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)CNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)
![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)

